![molecular formula C21H28ClN5O2 B2918819 N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049355-35-2](/img/structure/B2918819.png)
N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H28ClN5O2 and its molecular weight is 417.94. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
Research has identified compounds with structural similarities to N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, showing promising antimycobacterial properties. For instance, derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and atypical mycobacteria. The most active derivatives exhibited activity between 0.125-0.5 µg/mL, which is better than some existing treatments, and had a high protection index, indicating their potential as antimycobacterial agents (Biava et al., 2008).
Enzyme Inhibition for Metabolic Disorders
Compounds related to the chemical structure have also been investigated for their role as enzyme inhibitors, particularly in the context of metabolic disorders. For example, a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were prepared and studied as inhibitors of glycolic acid oxidase (GAO). These compounds, especially those with large lipophilic substituents, showed potent in vitro inhibition of porcine liver GAO, suggesting their utility in treating conditions like hyperoxaluria (Rooney et al., 1983).
Anticonvulsant Properties
The research into N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide-like compounds extends into the development of anticonvulsant medications. A study synthesized a library of compounds with fragments of well-known antiepileptic drugs, showing broad spectra of activity across various preclinical seizure models. Certain derivatives demonstrated high protection without impairing motor coordination, indicating their potential as safer anticonvulsant agents (Kamiński et al., 2015).
Pharmacological Activity Modulation
Another aspect of the research focuses on the modification of pharmacological activities through structural changes in similar compounds. For example, the reversion of N1 and N4-substituents in 2-methylpiperazine derivatives was found to significantly affect their adrenolytic and vasodilator activities, underscoring the impact of structural nuances on biological effects (Cignarella et al., 1979).
Bactericidal Activities Against Mycobacterium tuberculosis
The pyrrole derivative BM212, which shares structural features with the compound , has shown strong inhibitory and bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the potential of such compounds in addressing challenges in tuberculosis treatment (Deidda et al., 1998).
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5O2/c1-15-6-7-16(13-17(15)22)24-21(29)20(28)23-14-19(18-5-4-8-26(18)3)27-11-9-25(2)10-12-27/h4-8,13,19H,9-12,14H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXMEDTYQLOUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide |
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